molecular formula C5H10N2O3S B076585 N-Nitrosomethylaminosulfolane CAS No. 13256-21-8

N-Nitrosomethylaminosulfolane

Cat. No.: B076585
CAS No.: 13256-21-8
M. Wt: 178.21 g/mol
InChI Key: PRZXZYVFNZCXQH-UHFFFAOYSA-N
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Description

N-Nitrosomethylaminosulfolane is a synthetic compound that belongs to the class of nitrosamines. It has the chemical formula C5H10N2O3S and is known for its potent carcinogenic properties. This compound is used in various industrial processes, including the production of rubber, pesticides, and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Nitrosomethylaminosulfolane typically involves the nitrosation of methylaminosulfolane. This process can be carried out using nitrosating agents such as sodium nitrite (NaNO2) in the presence of an acid, usually hydrochloric acid (HCl). The reaction is conducted under controlled temperature conditions to ensure the formation of the desired nitrosamine compound.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful handling of nitrosating agents and the implementation of safety measures to prevent exposure to the carcinogenic compound. The reaction conditions are optimized to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Nitrosomethylaminosulfolane undergoes various chemical reactions, including:

    Oxidation: This reaction involves the conversion of the nitroso group to a nitro group.

    Reduction: The nitroso group can be reduced to an amine group.

    Substitution: The nitroso group can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted nitrosamines.

Scientific Research Applications

N-Nitrosomethylaminosulfolane has several applications in scientific research:

    Chemistry: Used as a model compound to study nitrosamine chemistry and reactivity.

    Biology: Investigated for its mutagenic and carcinogenic effects on biological systems.

    Medicine: Studied for its potential role in cancer research and the development of anticancer drugs.

    Industry: Utilized in the synthesis of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of N-Nitrosomethylaminosulfolane involves the formation of DNA adducts, leading to mutations and carcinogenesis. The nitroso group reacts with DNA bases, particularly guanine, resulting in the formation of DNA adducts that can cause errors during DNA replication. This process is a key factor in the compound’s carcinogenicity .

Comparison with Similar Compounds

Similar Compounds

  • N-Nitrosodimethylamine (NDMA)
  • N-Nitrosodiethylamine (NDEA)
  • N-Nitrosomorpholine (NMOR)

Uniqueness

N-Nitrosomethylaminosulfolane is unique due to its specific structure, which includes a sulfolane ring. This structural feature distinguishes it from other nitrosamines and contributes to its distinct chemical properties and reactivity .

Properties

IUPAC Name

N-(1,1-dioxothiolan-3-yl)-N-methylnitrous amide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O3S/c1-7(6-8)5-2-3-11(9,10)4-5/h5H,2-4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZXZYVFNZCXQH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C1CCS(=O)(=O)C1)N=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101030615
Record name 3-(N-Nitrosomethylamino)sulfolan
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Molecular Weight

178.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13256-21-8
Record name NSC 96392
Source ChemIDplus
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Record name N-Nitrosomethylaminosulfolane
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=96392
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Record name 3-(N-Nitrosomethylamino)sulfolan
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 13256-21-8
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